molecular formula C7H3Cl3O4S B141692 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid CAS No. 151104-67-5

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

Cat. No. B141692
M. Wt: 289.5 g/mol
InChI Key: IMACKMPNYCQJNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated benzoic acid derivatives can be complex, involving multiple steps and specific reaction conditions. Paper details the synthesis of 3,5-dichloro benzoic acid using o-amino benzoic acid as a starting material. The process involves chlorination and diazotization, with the yield reaching over 70% under optimal conditions. This suggests that a similar approach might be applicable for synthesizing 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid, with adjustments for the different substitution pattern and the introduction of the sulfonyl group.

Molecular Structure Analysis

While the molecular structure of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid is not directly analyzed in the papers, paper discusses the confirmation of product structures using various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, mass spectroscopy, and elemental analysis. These techniques are essential for verifying the structure of synthesized compounds, including chlorinated benzoic acids, and would likely be used in the analysis of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid. However, paper describes the chlorination of 4-amino-2-hydroxy-benzoic acid and the subsequent reactions to produce various chlorinated compounds. This indicates that chlorination is a key reaction in modifying the structure of benzoic acid derivatives, which would be relevant for the synthesis and reactions of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid are not directly reported in the provided papers. However, the synthesis and structural confirmation techniques discussed in papers and imply that similar methods could be used to deduce the properties of the compound . The presence of chloro and sulfonyl groups would influence properties such as solubility, acidity, and reactivity, which are important for understanding the behavior of the compound in various environments and reactions.

Scientific Research Applications

Benzoic Acid and Derivatives in Gut Function Regulation

Research by Mao et al. (2019) highlights the role of benzoic acid, a structurally related compound, as an antibacterial and antifungal preservative widely used in foods and feeds. The study suggests that appropriate levels of benzoic acid could improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota in piglets and porcine intestinal epithelial cells. This indicates the potential of benzoic acid derivatives in modulating physiological functions through dietary interventions (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacological Applications of Chlorogenic Acid

Naveed et al. (2018) provide an extensive review on Chlorogenic Acid (CGA), which, though structurally different, shares the commonality of being a chlorinated phenolic compound, like the chlorosulfonyl group in the compound of interest. CGA exhibits a wide range of therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, and antidiabetic effects. This review underscores the significance of chlorinated compounds in developing natural safeguard food additives and therapeutic agents, suggesting a potential area of application for 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid in pharmacology and food sciences (Naveed et al., 2018).

Environmental and Toxicological Assessments

Studies on the environmental fate, biodegradation, and toxicological assessments of benzoic acid derivatives and chlorinated compounds provide insight into the ecological and health implications of these chemicals. For instance, Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic models to assess the dietary exposures to benzoates, suggesting methodologies that could be applied to similar compounds for evaluating safety and environmental impact (Hoffman & Hanneman, 2017).

properties

IUPAC Name

3,4-dichloro-5-chlorosulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O4S/c8-4-1-3(7(11)12)2-5(6(4)9)15(10,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMACKMPNYCQJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596792
Record name 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(chlorosulfonyl)benzoic acid

CAS RN

151104-67-5
Record name 3,4-Dichloro-5-(chlorosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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